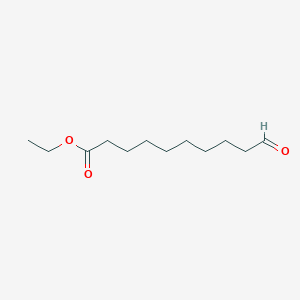

Ethyl 10-oxodecanoate

Description

Structure

3D Structure

Properties

CAS No. |

692-87-5 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

ethyl 10-oxodecanoate |

InChI |

InChI=1S/C12H22O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h11H,2-10H2,1H3 |

InChI Key |

FWPUOEGFOGZJMU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCCC=O |

Canonical SMILES |

CCOC(=O)CCCCCCCCC=O |

Origin of Product |

United States |

Significance Within Ketoester Chemistry and Long Chain Fatty Acid Derivatives

The significance of Ethyl 10-oxodecanoate in chemical research stems from its identity as both a ketoester and a derivative of a long-chain fatty acid.

Ketoesters are a highly valuable class of compounds in organic synthesis. The dual functionality allows for selective reactions at either the ketone or the ester group. The ketone can undergo nucleophilic addition, reduction, or reactions at the adjacent α-carbon, while the ester can be hydrolyzed, transesterified, or reduced. More specifically, as a γ-ketoester, the positioning of the functional groups allows for specific intramolecular reactions. The reactivity of ketoesters is well-documented; for instance, β-keto esters like ethyl acetoacetate (B1235776) are classic examples used in syntheses like the acetoacetic ester synthesis to form new carbon-carbon bonds. wikipedia.org These compounds exhibit keto-enol tautomerism, and the α-protons are acidic enough to be removed by a suitable base, generating a nucleophilic carbanion that can participate in various alkylation and acylation reactions. wikipedia.org Research continues into novel methods for synthesizing ketoesters, such as through the direct C–H acylation of aromatic compounds, highlighting their ongoing importance as synthetic building blocks. acs.org

As a derivative of a long-chain fatty acid, this compound is part of a class of molecules fundamental to biology and materials science. Very-long-chain fatty acids (VLCFAs) and their derivatives are essential components of cell membranes, energy storage molecules, and precursors to signaling molecules. nih.gov Synthetic long-chain fatty acid derivatives are crucial tools for studying metabolic pathways and diseases. researchgate.netplos.org For example, radiolabeled long-chain fatty acids are developed as imaging agents to study myocardial metabolism. plos.org The synthesis of these complex molecules often requires multi-step procedures starting from simpler building blocks. researchgate.net this compound, with its defined chain length and terminal functional groups, serves as a useful intermediate. For instance, it has been documented as a precursor in the synthesis of more complex fatty acid derivatives like Ethyl 3-Methyl-10-oxodecanoate. jst.go.jp

Chemical Reactivity and Mechanistic Investigations of Ethyl 10 Oxodecanoate and Its Analogs

Fundamental Reaction Types of Oxodecanoates

The presence of both a carbonyl (ketone) and an ester group on the same aliphatic chain dictates the fundamental reactivity of oxodecanoates. The interplay between these two functional groups allows for selective transformations under controlled conditions.

Oxidation Reactions of Carbonyl and Ester Moieties

The oxidation of oxodecanoates can be directed towards either the ketone or the ester functionality, although the ketone is generally more susceptible to specific oxidative transformations.

Ketones are typically resistant to oxidation unless treated with strong oxidizing agents, a process that often results in the cleavage of carbon-carbon bonds to produce carboxylic acids. libretexts.org A more synthetically useful and controlled oxidation of the ketone moiety is the Baeyer-Villiger oxidation. libretexts.orgwikipedia.org This reaction employs peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides to convert a ketone into an ester. wikipedia.orgyoutube.comorganic-chemistry.org For an acyclic ketone like the one in ethyl 10-oxodecanoate, this reaction inserts an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. youtube.com The regioselectivity of the insertion is determined by the migratory aptitude of the neighboring groups.

Table 1: Migratory Aptitude of Alkyl Groups in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

| This table illustrates the general order of preference for group migration in the Baeyer-Villiger oxidation. Groups that can better stabilize a positive charge have a higher migratory aptitude. organic-chemistry.org |

In the case of this compound, the migration would occur between the C9 alkyl group and the methyl group attached to the carbonyl, with the C9 group being more likely to migrate. The ester functionality is generally stable under the conditions of Baeyer-Villiger oxidation.

Alternative methods, such as copper-catalyzed aerobic oxidation, can also achieve the conversion of ketones to esters through C-C bond cleavage under milder, neutral conditions using air as the oxidant. acs.org Furthermore, photo-oxidative decarboxylation has been observed for α-keto-acids and esters, although its direct applicability to ω-keto esters like this compound is less established. le.ac.uk

Reduction Chemistry of Ketone and Ester Functional Groups

The reduction of oxodecanoates offers a pathway to synthesize diols and hydroxy esters, which are valuable synthetic intermediates. The chemoselectivity of the reduction depends significantly on the choice of reducing agent and reaction conditions.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comumn.edu Esters are generally unreactive towards NaBH₄ under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com However, in the case of keto esters, the presence of the neighboring ketone group can facilitate the reduction of the ester as well, particularly when using protic solvents like methanol (B129727) or ethanol (B145695). researchgate.net This can lead to the formation of the corresponding diol. researchgate.net Studies have shown that for β-keto esters, sodium borohydride in methanol can lead to both reduction and transesterification. thieme-connect.com

The selective reduction of the ketone in the presence of the ester is a common requirement in synthesis. This can often be achieved by using NaBH₄ under carefully controlled conditions, such as low temperatures and short reaction times, to minimize the reduction of the less reactive ester group. commonorganicchemistry.com

Table 2: Reduction of Keto Esters with Sodium Borohydride

| Substrate Type | Product | Conditions | Observation | Citation |

| Keto Ester | Diol | NaBH₄ / MeOH, Room Temp | Both ketone and ester are reduced. | researchgate.net |

| β-Keto Ester | β-Hydroxy Ester | NaBH₄ / Alcohol | Reduction precedes transesterification. | thieme-connect.com |

| General Ketone | Secondary Alcohol | NaBH₄ / EtOH | Selective for ketones over esters. | umn.edu |

| This table summarizes outcomes of reducing keto esters with sodium borohydride under different conditions, highlighting the potential for both full reduction and selective transformation. |

Besides metal hydrides, catalytic hydrogenation is another method employed for the reduction of the carbonyl group in keto esters. researchgate.net

Nucleophilic Substitution Reactions and Derivatization

The electrophilic nature of the carbonyl carbon in both the ketone and ester moieties makes them susceptible to attack by nucleophiles. This reactivity is the basis for a wide array of derivatization reactions.

The ester group of this compound can undergo nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. As mentioned, transesterification can occur in conjunction with reduction when using NaBH₄ in an alcohol solvent. thieme-connect.com The parent acid, 10-oxodecanoic acid, can be converted to derivatives like ethyl 10-chloro-10-oxodecanoate, an acyl chloride, which is a highly reactive intermediate for further substitutions. chemsynthesis.com

The ketone carbonyl is also a prime site for nucleophilic attack. Reactions such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, can be applied to the ketone function of oxodecanoates. mdpi.com

Furthermore, the bifunctional nature of oxodecanoates makes them excellent precursors for the synthesis of heterocyclic compounds. For instance, reactions involving both the carbonyl group and the active methylene position alpha to the ester can lead to the formation of various ring structures. The synthesis of oxazoline (B21484) derivatives from β-keto esters is a well-established example of such a transformation. nih.gov

Advanced Reaction Pathways and Catalysis

Modern synthetic chemistry has developed sophisticated catalytic methods to achieve transformations that are difficult or impossible using classical reagents. These advanced pathways unlock new possibilities for the functionalization of molecules like this compound.

Radical Umpolung Cross-Coupling Reactions

Traditional reactivity patterns involve nucleophilic attack at the electrophilic carbonyl carbon. Radical umpolung, or polarity inversion, reverses this reactivity, allowing the carbon framework to act as a nucleophile. This is often achieved through the generation of radical species.

Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. For keto esters, Brønsted or Lewis acid activation can facilitate single-electron reduction to generate radical intermediates that can participate in coupling reactions. nih.gov A prominent strategy involves the conversion of carboxylic acids, which can be derived from the ester moiety of this compound, into redox-active esters (RAEs). These RAEs can then serve as radical precursors for coupling with other electrophiles, enabling the synthesis of complex unsymmetrical ketones. nih.govacs.org This "cross-carboxy coupling" methodology represents a significant departure from traditional two-electron, anionic chemistry. nih.gov

Transition Metal-Catalyzed C-H Amination Processes

The direct functionalization of unactivated C-H bonds is a major goal in modern organic synthesis, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. acs.org The ketone group in oxodecanoates can act as a directing group, guiding a transition metal catalyst to a specific C-H bond and enabling site-selective amination. rsc.orgrsc.org

Catalysts based on palladium, ruthenium, and iridium have been successfully employed for ketone-directed C-H amination. acs.orgrsc.org For example, ruthenium catalysts have been used for the ortho-amination of aromatic ketones using sulfonyl azides as the nitrogen source. rsc.org While much of the research has focused on aromatic ketones, the principles are being extended to aliphatic systems. The catalytic cycle typically involves coordination of the ketone's oxygen to the metal center, followed by C-H activation at a sterically accessible position to form a metallacycle intermediate. This intermediate then reacts with an aminating agent to form the new C-N bond. nih.gov

Transition-metal-free methods for the α-C–H amination of ketones have also been developed, proceeding through a radical pathway using reagents like ammonium (B1175870) iodide as a catalyst. acs.org These advanced catalytic systems tolerate a wide range of functional groups, including esters, making them suitable for the selective functionalization of oxodecanoates. acs.org

Cycloaddition Reactions in Heterocycle Synthesis

Cycloaddition reactions are powerful tools in organic chemistry for the construction of cyclic compounds, including heterocycles. These reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, involve the formation of a ring from two or more unsaturated molecules. arkat-usa.org The carbonyl group within this compound, or more specifically its enol or enolate form, could theoretically participate as a component in cycloaddition reactions.

For instance, 1,3-dipolar cycloadditions are a versatile method for synthesizing five-membered heterocycles. researchgate.net Reagents like nitrile oxides, generated in situ from hydroximidoyl chlorides, readily react with alkenes. arkat-usa.org The enol form of this compound possesses an alkene moiety that could potentially serve as the dipolarophile in such reactions, leading to the formation of isoxazoline (B3343090) derivatives. Similarly, reactions with nitrosoalkenes or azoalkenes, generated from the dehydrohalogenation of halogenated oximes and hydrazones, could theoretically yield dihydro-1,2-oxazines or tetrahydropyridazines, respectively. arkat-usa.org

While the principles of cycloaddition reactions are well-established for a variety of carbonyl compounds, specific documented examples detailing the use of this compound as a substrate in heterocycle synthesis via these pathways are not prominent in a review of the current literature. The reactivity would be highly dependent on the reaction conditions required to favor the formation of the reactive enol or enolate intermediate.

Reaction Mechanism Elucidation

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. For a molecule like this compound, several mechanistic pathways, including radical and ionic routes, could be operative depending on the reagents and conditions employed.

Free radical reactions are initiated by the formation of a species with an unpaired electron. While specific free radical mechanisms involving this compound are not extensively detailed in the literature, one can postulate pathways based on the functional groups present. The α-hydrogens to the keto group are potential sites for hydrogen abstraction by a radical initiator, which would generate a resonance-stabilized α-carbonyl radical. This radical could then participate in various propagation steps, such as addition to an unsaturated system or fragmentation. Such mechanisms are often invoked in photochemically or thermally initiated reactions.

Single-electron transfer (SET) is a key mechanism that initiates many organic reactions by generating radical ions. nih.gov This process can occur between an electron donor and an electron acceptor, which can be a Lewis acid-base pair, sometimes referred to as an electron donor-acceptor (EDA) complex. nih.gov In the context of this compound, the keto-carbonyl oxygen could act as a Lewis base (electron donor) in the presence of a strong Lewis acid or a photoredox catalyst.

A SET event would generate a radical cation from the this compound molecule. Alternatively, the carbonyl group could act as an electron acceptor, particularly in its excited state under photochemical conditions, leading to a radical anion. These radical ion intermediates are highly reactive. For example, an α-carbonyl radical, formed after a SET event and subsequent proton transfer, could add to electron-deficient olefins. nih.gov The spontaneity of a SET process can often be predicted from the Gibbs free energy of the photoinduced electron transfer, which depends on the redox potentials of the catalyst and the substrate. sigmaaldrich.com

Catalysts and their associated ligands play a crucial role in directing the selectivity (chemo-, regio-, and stereoselectivity) of a chemical reaction. The choice of catalyst can determine which of several possible reaction pathways is favored. For a molecule with multiple functional groups like this compound, selective transformation of either the keto or ester group, or reactions involving the α-carbon, can be achieved through careful catalyst selection.

In reactions like epoxidation, the selectivity of a catalyst is influenced by its differential bonding affinity toward the oxygen and carbon atoms of the reactive intermediate. researchgate.net Similarly, in cycloaddition reactions, the use of specific catalysts, such as N-heterocyclic carbene (NHC)-metal complexes, can control the regioselectivity of the product. beilstein-journals.org For this compound, a chiral catalyst could, for example, enable the enantioselective addition of a nucleophile to the carbonyl group or stereoselective functionalization at the α-position. The steric and electronic properties of the ligands attached to a metal catalyst are tuned to create a specific chemical environment that favors the formation of one product over others.

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer. pressbooks.publibretexts.org This process is fundamental to the reactivity of carbonyl compounds at the α-carbon. The interconversion is catalyzed by both acids and bases. pressbooks.pub

Base-Catalyzed Mechanism: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. pressbooks.pub

Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated by an acid, making the α-hydrogens more acidic. A weak base (like the solvent) can then remove an α-hydrogen to form the enol. libretexts.orgyoutube.com

For most simple aldehydes, ketones, and esters, the keto-enol equilibrium strongly favors the keto form. pressbooks.pub The keto tautomer is generally more stable than the enol tautomer by approximately 45–60 kJ/mol, primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org For this compound, which is a mono-keto, mono-ester compound, the keto form is expected to be overwhelmingly predominant at equilibrium. pressbooks.pubmasterorganicchemistry.com

Despite its low concentration at equilibrium, the enol (or enolate) is often the key reactive intermediate. Its formation allows for reactions such as halogenation, alkylation, and aldol (B89426) condensation at the α-carbon. The nucleophilic character of the enol's double bond is responsible for much of the characteristic chemistry of carbonyl compounds. pressbooks.pub

The position of the keto-enol equilibrium is sensitive to several factors, including solvent and structural features like conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com

Table 1: Equilibrium Enol Content for Various Carbonyl Compounds

| Compound | % Enol at Equilibrium | Stabilizing Factors | Reference |

|---|---|---|---|

| Cyclohexanone | ~0.0001% | None | pressbooks.pub |

| Acetone | <0.0001% | None | libretexts.org |

| Ethyl acetate (B1210297) | <0.01% | None | masterorganicchemistry.com |

| 2,4-Pentanedione | ~76% | Conjugation, Intramolecular H-bonding | pressbooks.pub |

| Acetoacetic acid (in CCl₄) | 49% | Intramolecular H-bonding | masterorganicchemistry.com |

Kinetic and Thermodynamic Aspects of Reactivity

The study of reaction kinetics provides information about the rate of a chemical reaction, while thermodynamics describes the energy differences between reactants and products.

As discussed, the keto form of simple carbonyl compounds is thermodynamically more stable than the enol form. For most ketones and esters, this difference is in the range of 45–60 kJ/mol, making the equilibrium constant for enolization very small. libretexts.orgmasterorganicchemistry.com

While these general thermodynamic and kinetic principles apply to the functional groups within this compound, specific quantitative data on the kinetics of its reactions or the thermodynamics of its transformations are not widely available in the surveyed scientific literature. Such data would require targeted experimental studies, for instance, using techniques like NMR spectroscopy to determine equilibrium constants for tautomerism in various solvents or spectrophotometric methods to follow the rate of a specific reaction.

Determination of Reaction Rate Constants

The determination of reaction rate constants is fundamental to understanding the kinetics of chemical transformations involving this compound and its analogs. While specific kinetic data for this compound is not extensively documented in publicly available literature, general principles of ester and ketone reactivity, along with studies on analogous compounds, allow for an informed discussion.

Reactions such as hydrolysis, esterification, and reduction of the keto group are primary pathways for the transformation of this compound. The rates of these reactions are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.

For instance, the alkaline hydrolysis of esters, a well-studied reaction, typically follows a second-order rate law. A study on the hydrolysis of ethyl acetate, a simple analog, reported an initial second-order rate constant of 0.1120 L·mol⁻¹·s⁻¹ at 25°C. uv.es The rate constant for the hydrolysis of this compound would be influenced by the long carbon chain, which may introduce steric hindrance and affect solubility, and the presence of the distant keto group.

The esterification of carboxylic acids, the reverse reaction of hydrolysis, is another important transformation. Kinetic studies on the esterification of various carboxylic acids with alcohols have shown that the reaction rates are sensitive to the structure of both the acid and the alcohol, as well as the type and concentration of the acid catalyst. jptcp.comuobaghdad.edu.iqresearchgate.net For example, in the sulfuric acid-catalyzed esterification of acetic acid with ethanol, an increase in temperature from 50°C to 60°C was found to increase the reaction rate constant. uobaghdad.edu.iqresearchgate.net

Table 1: Illustrative Reaction Rate Constants for Analogous Reactions

| Reaction Type | Reactants | Catalyst | Temperature (°C) | Rate Constant | Reference |

| Alkaline Hydrolysis | Ethyl Acetate + NaOH | - | 25 | 0.1120 L·mol⁻¹·s⁻¹ | uv.es |

| Esterification | Acetic Acid + Ethanol | H₂SO₄ | 60 | 0.374 (at M=30) | researchgate.net |

| Esterification | n-propionic acid + 2-propanol | H₂SO₄ | 50-70 | Varies with conditions | jptcp.com |

This table presents data for analogous reactions to illustrate typical rate constants and is not specific to this compound.

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For a molecule like this compound, with two polar functional groups, solvent effects are particularly significant. These effects arise from the differential solvation of the reactants and the transition state. chemrxiv.org

Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the hydrolysis of esters, a polar solvent can stabilize the negatively charged tetrahedral intermediate, leading to an increased reaction rate. The use of ionic liquids as co-solvents has also been shown to alter reaction rates and product distributions in reactions of analogous compounds. rsc.org

A key aspect of the reactivity of keto esters is keto-enol tautomerization. A study on ethyl 4,4,4-trifluoroacetoacetate, a β-ketoester, demonstrated that the equilibrium between the keto and enol forms is highly solvent-dependent. emerginginvestigators.org In aprotic solvents, a positive correlation was observed between solvent polarity and the proportion of the keto tautomer. emerginginvestigators.org The stability of the enol tautomer was attributed to the formation of an intramolecular hydrogen bond. emerginginvestigators.org While this compound is a γ-keto ester and less likely to form a stable intramolecular hydrogen-bonded enol form, the polarity of the solvent would still influence the keto-enol equilibrium and the reactivity of the carbonyl group.

The nature of the solvent can also influence the reaction mechanism. For example, in reactions involving competing pathways, the solvent can selectively stabilize the transition state of one pathway over another, leading to a change in the product distribution. The ability of a solvent to act as a hydrogen bond donor or acceptor is also a critical factor. chemrxiv.org For instance, in the Diels-Alder reaction of cyclopentadiene (B3395910) and methyl vinyl ketone, the higher activation free-energy barrier in methanol compared to water was attributed to the stronger and more persistent hydrogen bonding of water with the transition state. chemrxiv.org

Table 2: Solvent Effects on Keto-Enol Tautomerization of Ethyl 4,4,4-trifluoroacetoacetate

| Solvent | Tautomer Ratio (Keto:Enol) | Reference |

| Aprotic Solvents | Correlates with solvent polarity | emerginginvestigators.org |

| Protic Solvents | Different dynamics from aprotic | emerginginvestigators.org |

This table is for a β-ketoester analog and illustrates the principle of solvent effects on keto-enol equilibria.

Analysis of Enthalpies of Formation and Vaporization

A study on the thermodynamics of ethyl decanoate (B1226879) determined the standard enthalpy of formation for the liquid phase (ΔfH°(liq)) to be -682.7 ± 2.4 kJ·mol⁻¹ at 298.15 K. acs.org The standard enthalpy of formation for the gaseous phase (ΔfH°(g)) was evaluated to be -612.2 ± 2.4 kJ·mol⁻¹. acs.org The introduction of a keto group at the 10-position to form this compound would make the enthalpy of formation more negative (more exothermic), reflecting the energetic contribution of the C=O bond.

The enthalpy of vaporization (ΔvapH°) is a measure of the energy required to transform a substance from the liquid to the gaseous phase and is indicative of the strength of intermolecular forces. For ethyl decanoate, the calorimetric enthalpy of vaporization (Δliq^gH_m^°) at 304.8 K was determined to be 69.9 ± 0.7 kJ·mol⁻¹. acs.org The presence of the additional polar keto group in this compound would lead to stronger dipole-dipole interactions in the liquid phase, and therefore, a higher enthalpy of vaporization compared to ethyl decanoate is expected.

The study of homologous series of esters and fatty acids shows a general trend of increasing enthalpy of vaporization with increasing chain length, reflecting the increase in van der Waals forces. researchgate.netumsl.edu

Table 3: Thermodynamic Data for Ethyl Decanoate (Analog)

| Property | Value | Temperature (K) | Reference |

| Standard Enthalpy of Formation (liquid) | -682.7 ± 2.4 kJ·mol⁻¹ | 298.15 | acs.org |

| Standard Enthalpy of Formation (gas) | -612.2 ± 2.4 kJ·mol⁻¹ | 298.15 | acs.org |

| Enthalpy of Vaporization | 69.9 ± 0.7 kJ·mol⁻¹ | 304.8 | acs.org |

This table presents experimental data for the analog Ethyl Decanoate.

Advanced Spectroscopic Characterization and Analytical Methodologies

Structural Elucidation Techniques

The definitive identification of Ethyl 10-oxodecanoate requires a suite of spectroscopic methods to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. uobasrah.edu.iq

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl ester group would be characterized by a triplet signal for the methyl protons (-O-CH₂-CH₃ ) and a quartet for the methylene (B1212753) protons (-O-CH₂ -CH₃), a result of spin-spin coupling. The long aliphatic chain would produce a series of overlapping multiplet signals. Key diagnostic signals would include a triplet for the methylene protons adjacent to the ester carbonyl (C2) and another triplet for the methylene protons adjacent to the keto group (C9). A characteristic singlet for the terminal methyl group of the acetyl function (C11) would also be present.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (-CH₂ -COOEt) | ~2.3 | Triplet |

| H-3 to H-8 (-(CH₂)₆-) | ~1.2-1.7 | Multiplet |

| H-9 (-CH₂ -C=O) | ~2.4 | Triplet |

| Ethyl (-O-CH₂ -CH₃) | ~4.1 | Quartet |

| Ethyl (-O-CH₂-CH₃ ) | ~1.2 | Triplet |

¹³C NMR Spectroscopy : In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a single peak. libretexts.org The two carbonyl carbons, one from the ester and one from the ketone, would appear at the most downfield chemical shifts (typically 170-210 ppm). pressbooks.pub The carbon of the keto group is generally found further downfield than the ester carbonyl carbon. The carbons of the ethyl group and the long aliphatic chain would resonate at higher field strengths. The wide spectral window of ¹³C NMR allows for the clear resolution of signals for each carbon atom. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Ester C =O) | ~174 |

| C-2 to C-9 (Aliphatic chain) | ~25-44 |

| C-10 (Keto C =O) | ~209 |

| C-11 (Keto -C H₃) | ~30 |

| Ethyl (-O-C H₂-CH₃) | ~60 |

³¹P NMR Spectroscopy : This technique is used for the analysis of compounds containing phosphorus. As this compound does not possess any phosphorus atoms in its structure, ³¹P NMR spectroscopy is not an applicable analytical method for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its two carbonyl groups. researchgate.net A sharp, intense peak around 1740 cm⁻¹ would correspond to the C=O stretching vibration of the ester functional group. orgchemboulder.com A second distinct, strong absorption band, typically around 1715 cm⁻¹, would be indicative of the C=O stretch of the aliphatic ketone. researchgate.net Additionally, the spectrum would feature strong C-H stretching vibrations from the aliphatic chain just below 3000 cm⁻¹, and two prominent C-O stretching bands in the 1300-1000 cm⁻¹ region, which are characteristic of the ester group. orgchemboulder.comacs.org

Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretch | ~2850-2960 |

| C=O (ester) | Stretch | ~1740 |

| C=O (ketone) | Stretch | ~1715 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. wikipedia.org The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be observed at m/z 214, corresponding to its molecular weight. nih.gov

The fragmentation of keto esters is often directed by the carbonyl groups and can involve characteristic processes like McLafferty rearrangements and alpha-cleavages. cdnsciencepub.comcdnsciencepub.com For this compound, alpha-cleavage adjacent to the keto group could lead to the formation of an acylium ion at m/z 43 (CH₃CO⁺). Cleavage adjacent to the ester carbonyl group is also possible. The McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by bond cleavage, is another expected fragmentation pathway for long-chain esters and ketones. wikipedia.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₂H₂₂O₃), the calculated exact mass is 214.1569 Da. nih.gov

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the three-dimensional atomic structure of crystalline solids. uobasrah.edu.iq As this compound is expected to be a liquid or a low-melting point solid at ambient temperature, it is unlikely to form the well-ordered single crystals required for this analysis. Consequently, there is no X-ray diffraction data available for this compound in the scientific literature.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. hplc.eu A reversed-phase HPLC method would be most suitable for its separation and quantification.

A typical HPLC system for this compound would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, which allows for the efficient elution of the moderately polar analyte. researchgate.netscielo.br Due to the lack of a strong chromophore in its structure, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Alternatively, UV detection at a low wavelength (~205-210 nm) where the carbonyl groups exhibit weak absorbance could be employed. researchgate.netscielo.br The purity of a sample would be determined by the relative area of the main peak in the chromatogram. For quality control, methods are often validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetate (B1210297) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. For long-chain esters, the elution order on non-polar columns generally correlates with their boiling points. sigmaaldrich.com A suitable GC method for this compound would likely employ a nonpolar or medium-polarity capillary column (e.g., a dimethylpolysiloxane-based phase) with a temperature program that gradually increases the column temperature to ensure efficient separation. For instance, a program might start at a lower temperature and ramp up to facilitate the elution of this relatively high-boiling point ester. scielo.brgilson.com

Once separated, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This energetic process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound (C₁₂H₂₂O₃, molecular weight: 214.3 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 214. Key fragmentation patterns for ethyl esters include the characteristic McLafferty rearrangement, which for many fatty acid ethyl esters results in a prominent peak at m/z 88. researchgate.net Another common fragmentation is the loss of the ethoxy group (-OCH₂CH₃), leading to a peak at m/z 169 ([M-45]⁺). The presence of the keto group at the 10-position would also influence the fragmentation, potentially leading to characteristic cleavages alpha to the carbonyl group. A detailed analysis of the fragmentation pattern allows for the unambiguous identification of the compound. The mass spectrum of the closely related compound, ethyl decanoate (B1226879) (C₁₂H₂₄O₂), shows characteristic peaks that can be used for comparison, though the keto group in this compound will introduce different fragmentation pathways. massbank.jpnist.govnih.gov

A hypothetical table of significant fragments for this compound is presented below, based on general fragmentation principles of ethyl esters and ketones.

| m/z | Proposed Fragment Ion | Significance |

| 214 | [C₁₂H₂₂O₃]⁺ | Molecular Ion |

| 199 | [M - CH₃]⁺ | Loss of a methyl group |

| 185 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 169 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 88 | [C₄H₈O₂]⁺ | Product of McLafferty rearrangement |

| 71 | [C₄H₇O]⁺ | Acylium ion from cleavage near the keto group |

| 43 | [C₂H₃O]⁺ | Acylium ion |

Preparative Chromatography for Isolation and Purification

When this compound is synthesized, it is often part of a mixture containing starting materials, byproducts, and other impurities. To obtain the pure compound for further use or study, preparative chromatography is an essential purification technique. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful method for isolating compounds in larger quantities than analytical HPLC. warwick.ac.uk The principle is the same: a liquid mobile phase carries the sample through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the components between the two phases.

For a moderately polar compound like this compound, reversed-phase preparative HPLC is a common choice. nih.gov In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The elution order is generally the reverse of normal-phase chromatography, with more polar compounds eluting first.

The process often begins with the development of an analytical HPLC method to achieve good separation of the target compound from its impurities. This analytical method is then scaled up to a preparative scale by using a larger column and a higher flow rate. gilson.com Careful optimization of the mobile phase composition, flow rate, and sample loading is crucial to maximize throughput and purity. mdpi.com Fractions are collected as they elute from the column, and those containing the pure this compound are combined.

| Parameter | Typical Conditions for Preparative HPLC of this compound |

| Mode | Reversed-Phase |

| Stationary Phase | C18-bonded silica |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| Detection | UV (at a wavelength where the keto-ester absorbs, e.g., ~210 nm) |

| Collection | Fraction collection based on UV signal |

Complementary Analytical Methods

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₁₂H₂₂O₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of carbon, hydrogen, and oxygen.

This analysis is typically performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, etc.) are then separated and quantified, allowing for the calculation of the percentage of each element.

The experimental results from the elemental analysis of a purified sample of this compound should closely match the theoretical values, providing strong evidence of its purity and confirming its elemental formula.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.26 |

| Hydrogen (H) | 10.35 |

| Oxygen (O) | 22.39 |

Biochemical and in Vitro Biological Activities of Ethyl 10 Oxodecanoate and Its Derivatives

Interaction with Metabolic Pathways and Enzyme Systems

Role in Fatty Acid Metabolism Studies

Ethyl 10-oxodecanoate, as a derivative of decanoic acid, is anticipated to intersect with the metabolic pathways of medium-chain fatty acids (MCFAs). While direct studies on the metabolism of this compound are limited, its structural similarity to endogenous MCFAs suggests its potential involvement in cellular lipid metabolism. MCFAs are primarily metabolized in the liver through β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in the synthesis of ketone bodies. The presence of a keto group at the 10-position and the ethyl ester moiety may influence its metabolic fate compared to unsubstituted fatty acids.

The initial step in the metabolism of this compound would likely involve hydrolysis of the ester bond by cellular esterases to yield 10-oxodecanoic acid and ethanol (B145695). Subsequently, 10-oxodecanoic acid could potentially undergo reduction of the keto group and/or be a substrate for enzymes of the β-oxidation pathway. The ω-oxidation pathway, which involves the oxidation of the terminal methyl group of fatty acids, is another possible metabolic route, particularly for medium-chain fatty acids, leading to the formation of dicarboxylic acids.

Substrate Specificity in Enzyme-Catalyzed Transformations

The carbonyl group at the 10-position of this compound makes it a potential substrate for various oxidoreductases, particularly carbonyl reductases and alcohol dehydrogenases. These enzymes are known to catalyze the reduction of ketones to their corresponding secondary alcohols. The substrate specificity of these enzymes can be broad, allowing them to act on a variety of aliphatic and aromatic ketones and keto esters.

For instance, carbonyl reductases from various microorganisms, such as Candida magnoliae, have been shown to reduce a range of keto esters. nih.gov The efficiency of such enzymatic reductions is dependent on the chemical structure of the substrate, including the chain length and the position of the carbonyl group. It is plausible that this compound would serve as a substrate for such enzymes, leading to the formation of ethyl 10-hydroxydecanoate. The table below illustrates the substrate specificity of a carbonyl reductase from Candida magnoliae for various keto esters, providing an indication of how enzymes can differentiate between structurally similar substrates.

**Table 1: Substrate Specificity of Carbonyl Reductase from *Candida magnoliae***

| Substrate | Relative Activity (%) |

|---|---|

| Ethyl 4-chloro-3-oxobutanoate | 100 |

| Ethyl 3-oxobutanoate | 85 |

| Ethyl 2-chloro-3-oxobutanoate | 70 |

| Ethyl 3-oxopentanoate | 65 |

| Ethyl pyruvate | 30 |

Data is illustrative and based on typical substrate specificities of such enzymes.

Enantioselective Bioreductions for Chiral Intermediate Synthesis

The enzymatic reduction of the prochiral ketone in this compound can lead to the formation of a chiral center at the C-10 position, yielding enantiomerically enriched ethyl 10-hydroxydecanoate. The use of ketoreductases (KREDs) is a well-established strategy for the asymmetric synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

These biocatalytic reductions often exhibit high enantioselectivity, producing either the (R)- or (S)-enantiomer in high excess, depending on the specific enzyme used. KREDs from various sources, including yeast and bacteria, have been successfully employed for the enantioselective reduction of a wide array of keto compounds. The stereochemical outcome of the reaction is determined by the three-dimensional structure of the enzyme's active site, which dictates the binding orientation of the substrate. The enantioselective bioreduction of this compound would provide a green and efficient route to chiral 10-hydroxydecanoic acid derivatives.

In Vitro Biological Activity Screening

Evaluation of In Vitro Antiproliferative Activity against Cancer Cell Lines

Recent studies have highlighted the potential antiproliferative effects of medium-chain fatty acids and their derivatives against various cancer cell lines. Decanoic acid, the parent carboxylic acid of this compound, has been shown to exhibit anti-tumor effects in hepatocellular carcinoma models by targeting c-Met signaling pathways. epa.govtandfonline.com The introduction of a keto group and esterification might modulate this activity.

The cytotoxic and antiproliferative activities of such compounds are typically evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a panel of human cancer cell lines. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. While specific data for this compound is not available, the table below presents the reported antiproliferative activities of decanoic acid against different cancer cell lines, suggesting a potential area of investigation for its derivatives.

Table 2: In Vitro Antiproliferative Activity of Decanoic Acid against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 60 |

| HCCLM3 | Hepatocellular Carcinoma | 80 |

| MCF-7 | Breast Adenocarcinoma | >100 |

| A549 | Lung Carcinoma | >100 |

Data is based on published research on decanoic acid. nih.gov

Assessment of In Vitro Antioxidant Properties

Fatty acids and their esters can possess antioxidant properties by various mechanisms, including radical scavenging and chelation of metal ions. The presence of a carbonyl group in this compound might influence its antioxidant potential. The antioxidant activity of chemical compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or the ferric reducing antioxidant power (FRAP) assay.

Table 3: DPPH Radical Scavenging Activity of Selected Fatty Acid Esters

| Compound | IC50 (µg/mL) |

|---|---|

| Ethyl oleate (B1233923) | 150 |

| Ethyl linoleate | 85 |

| Methyl palmitate | >200 |

| Ascorbic Acid (Standard) | 10 |

Data is illustrative and based on typical antioxidant activities of such compounds.

Investigation of In Vitro Antimicrobial and Anthelmintic Effects

While direct studies on the antimicrobial and anthelmintic properties of this compound are not extensively available in the current body of scientific literature, the biological activity of structurally related compounds, particularly decanoic acid and its derivatives, has been the subject of investigation. These studies provide valuable insights into the potential bioactivities of aliphatic esters and keto-esters.

Decanoic acid, the parent carboxylic acid of this compound, is recognized for its antimicrobial properties. It has demonstrated notable antibacterial and antifungal activities scispace.com. The antimicrobial efficacy of fatty acids and their esters is often linked to their carbon chain length and the presence of other functional groups nih.gov. For instance, lauric acid (C12) has been identified as a highly potent saturated fatty acid against Gram-positive bacteria nih.gov. Esterification of the carboxyl group can modulate this activity; while it often leads to a decrease in potency, monoglycerides (B3428702) are a notable exception nih.gov.

Research into various derivatives of decanoic acid has shown that they are generally more effective against Gram-negative bacteria than Gram-positive bacteria scispace.com. The introduction of certain substituents, such as a p-chloro group on an aromatic ring in some ester derivatives, has been shown to significantly enhance activity against Gram-positive strains scispace.com. In general, ester derivatives of decanoic acid tend to be more active than their corresponding amide counterparts scispace.com. Glycerol-decanoic esters have demonstrated the ability to inhibit the growth of bacteria such as Propionibacterium acnes and Staphylococcus epidermidis researchgate.net. Furthermore, the modification of antimicrobial peptides with decanoic acid has been shown to enhance their antibacterial activity nih.gov.

Regarding anthelmintic activity, the field of natural and synthetic compounds is being explored for novel drug discoveries. While specific data on this compound is lacking, studies on other keto-containing compounds, such as 7-keto-sempervirol and its analogues, have shown moderate to improved anthelmintic activity against parasitic flukes like Schistosoma mansoni and Fasciola hepatica cardiff.ac.uknih.gov. This suggests that the keto functional group can be a key pharmacophore in the design of anthelmintic agents.

Below is a data table summarizing the antimicrobial activity of selected decanoic acid derivatives against various microorganisms.

| Compound/Derivative | Test Organism(s) | Observed Activity | Reference(s) |

| Decanoic Acid | Gram-positive & Gram-negative bacteria, Fungi | Antibacterial and antifungal | scispace.com |

| Decanoic Acid Esters | Gram-negative & Gram-positive bacteria | Generally more effective against Gram-negative bacteria | scispace.com |

| p-chloro substituted aromatic esters of decanoic acid | Gram-positive bacteria | Enhanced activity | scispace.com |

| Glycerol-decanoic ester | Propionibacterium acnes, Staphylococcus epidermidis | Inhibitory activity | researchgate.net |

| PMAP-23RI-Dec (Decanoic acid modified peptide) | Pseudomonas aeruginosa, Staphylococcus aureus | Enhanced antibacterial activity | nih.gov |

Tyrosinase Inhibitory Activity Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders and enzymatic browning in foods. The inhibitory potential of various natural and synthetic compounds, including fatty acids and their derivatives, has been explored.

The inhibitory effects of fatty acids on tyrosinase have also been investigated. Studies have shown that both saturated and unsaturated fatty acids can inhibit both the monophenolase and diphenolase activities of tyrosinase researchgate.net. The degree of inhibition is influenced by the chain length and saturation of the fatty acid. Generally, unsaturated fatty acids exhibit a stronger inhibitory effect than their saturated counterparts, and the inhibitory effect increases with the length of the fatty acid chain researchgate.net. For instance, octanoic acid and hexanoic acid have been identified as mixed-type inhibitors of tyrosinase researchgate.net.

The antioxidant properties of compounds can also play a role in their tyrosinase inhibitory activity. Compounds with high radical scavenging activity may inhibit tyrosinase by reducing the availability of oxygen required for the enzymatic reaction nih.gov. Seed oils containing fatty acids like oleic acid and conjugated linoleic acid have demonstrated tyrosinase inhibition, which is thought to be linked to their antioxidant capacity nih.gov.

The table below presents findings on the tyrosinase inhibitory activity of compounds structurally related to this compound.

| Compound/Derivative | Type of Inhibition | Key Findings | Reference(s) |

| Dodecanal (B139956), Decanal (B1670006) | Tyrosinase Inhibition | Inhibited oxidation of L-tyrosine and L-DOPA. | escholarship.org |

| Saturated & Unsaturated Fatty Acids | Monophenolase & Diphenolase Inhibition | Unsaturated fatty acids are more potent; inhibition increases with chain length. | researchgate.net |

| Octanoic Acid, Hexanoic Acid | Mixed-type Inhibition | Demonstrated reversible inhibition of tyrosinase. | researchgate.net |

| (2E,4E)-hexa-2,4-dienoic acid, (2E)-but-2-enoic acid | Noncompetitive Inhibition | Demonstrated reversible inhibition of tyrosinase. | researchgate.net |

| Seed oils (containing oleic and linoleic acids) | Tyrosinase Inhibition | Potent inhibition, likely linked to antioxidant activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry and drug discovery wikipedia.org. By systematically modifying the chemical structure of a compound, it is possible to identify the key functional groups and structural features responsible for its biological effects.

Correlation of Structural Modifications with In Vitro Activity Profiles

For fatty acids and their derivatives, several structural features have been shown to influence their antimicrobial activity. The carbon chain length is a critical determinant. For instance, in the case of saturated fatty acids, a chain length of C12 (lauric acid) has been found to be optimal for activity against Gram-positive organisms nih.gov.

Esterification of the carboxylic acid group of fatty acids generally leads to a reduction in antimicrobial activity. However, the nature of the alcohol moiety in the ester can influence the biological effect. For example, monoglyceride esters of fatty acids are a notable exception and often exhibit enhanced antibacterial activity compared to the parent fatty acid nih.govmdpi.com. In a study of decanoic acid derivatives, ester derivatives were generally found to be more active than the corresponding amides scispace.com.

The presence and position of other functional groups also play a significant role. For keto-esters, the relative position of the keto and ester groups can impact their biological activity. For example, β-keto esters have been designed and synthesized as potential antibacterial agents nih.gov. The introduction of substituents on different parts of the molecule can fine-tune the activity. In a series of decanoic acid derivatives with an aromatic component, the presence of a p-chloro substituent on the aromatic ring was found to enhance the activity against Gram-positive bacteria scispace.com.

In the context of tyrosinase inhibition by fatty acids, both chain length and the degree of unsaturation are important. The inhibitory effect has been observed to increase with the extension of the fatty acid chain. Furthermore, unsaturated fatty acids generally display a stronger inhibitory effect on tyrosinase compared to their saturated counterparts researchgate.net. This suggests that the conformational flexibility and electronic properties conferred by the double bonds may be crucial for interacting with the enzyme's active site.

The following table summarizes the key structure-activity relationships for fatty acid derivatives in relation to their antimicrobial and tyrosinase inhibitory activities.

| Structural Modification | Impact on Antimicrobial Activity | Impact on Tyrosinase Inhibitory Activity | Reference(s) |

| Carbon Chain Length | Optimal activity often observed at a specific chain length (e.g., C12 for saturated fatty acids against Gram-positive bacteria). | Inhibition increases with longer fatty acid chains. | nih.govresearchgate.net |

| Esterification | Generally decreases activity, but monoglycerides are an exception with enhanced activity. | Data for specific ester derivatives is limited, but the parent fatty acids show activity. | nih.govmdpi.com |

| Unsaturation | Can influence activity, with dienoic derivatives being more active than monoenoic or saturated fatty acids in some cases. | Unsaturated fatty acids are more potent inhibitors than saturated ones. | nih.govresearchgate.net |

| Other Functional Groups (e.g., keto, hydroxyl) | The presence and position of keto groups can be important for activity (e.g., β-keto esters). | The influence of a keto group on the aliphatic chain of a fatty acid ester has not been extensively studied. | nih.gov |

| Substituents (e.g., halogens on an aromatic ring) | Can significantly enhance activity (e.g., p-chloro substitution). | Not extensively studied for simple aliphatic esters. | scispace.com |

Lack of Specific Research Hinders In-Depth Computational Analysis of this compound

Despite a thorough search of available scientific literature and chemical databases, specific computational and theoretical investigations focused solely on the chemical compound this compound are not presently available. As a result, a detailed analysis according to the requested outline on quantum chemical calculations and molecular modeling studies for this particular molecule cannot be provided.

General chemical databases provide basic computed properties for this compound, such as its molecular formula (C12H22O3) and molecular weight. However, in-depth scholarly research detailing its specific molecular geometries, electronic structures, and theoretical spectroscopic parameters derived from methods like Density Functional Theory (DFT) has not been publicly documented.

Similarly, there is a lack of published molecular modeling and docking studies involving this compound. This absence of research means that there are no specific predictions of its interactions with proteins or any computational assessments of its binding affinities to particular biological targets.

While computational chemistry is a robust field with extensive research on various molecules, the specific focus on this compound appears to be a niche area that has not yet been explored in depth in publicly accessible research. Therefore, the data required to populate the requested detailed article sections on its computational and theoretical investigations is not available.

Applications of Ethyl 10 Oxodecanoate in Advanced Organic Synthesis

Precursors and Building Blocks in Complex Molecule Synthesis

The utility of Ethyl 10-oxodecanoate as a precursor stems from its C10 backbone, which is a common motif in many natural and synthetic compounds. The presence of two oxygen-containing functional groups at opposite ends of the chain allows for a range of transformations into valuable derivatives.

Synthesis of Medium-Chain Carboxylic Acids and Fatty Acid Derivatives

This compound serves as a readily available starting material for various medium-chain (C6-C12) carboxylic acids and their derivatives, which are important in the chemical and pharmaceutical industries. nih.gov Simple chemical transformations can modify its functional groups to yield these target molecules.

10-Oxodecanoic Acid: Direct hydrolysis of the ester group, typically under basic or acidic conditions, cleaves the ethyl group to afford 10-oxodecanoic acid. This derivative retains the ketone functionality for further synthetic elaboration.

10-Hydroxydecanoic Acid: A two-step process involving the reduction of the ketone to a secondary alcohol, followed by hydrolysis of the ester, yields 10-hydroxydecanoic acid. researchgate.net This hydroxy acid is a valuable monomer for the synthesis of biodegradable polyesters and is a component of some natural products.

Decanedioic Acid (Sebacic Acid): While not a direct conversion, more strenuous oxidation methods targeting the ketone could potentially lead to cleavage and the formation of dicarboxylic acids, though other synthetic routes to sebacic acid are more common.

Fatty Aldehydes and Alcohols: Reduction of the ester functionality can yield the corresponding primary alcohol, while selective reduction of the ketone provides access to ω-hydroxy ketones.

| Target Derivative | Required Transformation(s) | Potential Application |

|---|---|---|

| 10-Oxodecanoic Acid | Ester Hydrolysis | Bifunctional synthetic intermediate |

| 10-Hydroxydecanoic Acid | 1. Ketone Reduction 2. Ester Hydrolysis | Monomer for bioplastics, natural product synthesis |

| Ethyl 10-aminodecanoate | Reductive Amination of Ketone | Precursor for nylon-like polymers, pharmaceutical intermediates |

| Decane-1,10-diol | Reduction of both Ketone and Ester | Plasticizers, lubricants |

Intermediates for Bioactive Molecule Construction

The derivatives synthesized from this compound, particularly those containing hydroxyl, amino, or carboxylic acid functionalities, are valuable intermediates for constructing molecules with biological activity. The ten-carbon chain provides a lipophilic spacer that is often found in signaling molecules, enzyme inhibitors, and other pharmacologically relevant compounds. For example, medium-chain fatty acids and their derivatives are known components of rhamnolipids, which are biosurfactants with antimicrobial properties. nih.gov The ability to introduce specific functional groups at defined positions on the C10 chain makes this compound a strategic starting point for the total synthesis of such complex targets.

Utility in the Synthesis of Chiral Alcohols and Pharmaceutical Intermediates

The prochiral ketone in this compound can be stereoselectively reduced to produce chiral secondary alcohols. This transformation is of paramount importance in the pharmaceutical industry, where the specific stereochemistry of a molecule often dictates its efficacy and safety.

Biocatalytic reduction, using enzymes such as alcohol dehydrogenases or whole-cell systems like Saccharomyces cerevisiae (baker's yeast), is a powerful method for achieving high enantioselectivity. researchgate.netmdpi.com These enzymatic processes can produce either the (R)- or (S)-enantiomer of ethyl 10-hydroxydecanoate, depending on the specific enzyme system used. For instance, the asymmetric reduction of keto-esters like ethyl 4-chloro-3-oxobutanoate to their corresponding chiral hydroxy esters is a well-established industrial process for producing key pharmaceutical intermediates. nih.govnih.gov This same principle is directly applicable to this compound, yielding chiral building blocks that can be incorporated into a wide array of drug candidates, including statins and antiviral agents.

Synthesis of Diverse Chemical Scaffolds

Beyond its role as a linear building block, this compound can be used to construct more complex molecular frameworks, including heterocyclic systems and functionalized analogs with diverse properties.

Formation of Heterocyclic Compounds (e.g., Pyrazoles, Pyrroles, Pyridines)

The synthesis of five- and six-membered heterocyclic rings typically requires dicarbonyl compounds where the carbonyl groups are separated by a specific number of carbon atoms. For example, the Paal-Knorr synthesis of pyrroles requires a 1,4-dicarbonyl compound, while pyrazole (B372694) synthesis often starts from 1,3-dicarbonyls. organic-chemistry.orguctm.edumdpi.com

This compound is an ω-keto ester, which can be considered a 1,9-dicarbonyl compound. Direct intramolecular cyclization is not feasible for forming simple heterocycles. However, it can serve as a starting point for these scaffolds through multi-step synthetic sequences. More commonly, it can react with binucleophiles to form large macrocyclic structures.

Pyrazoles: The standard synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine. clockss.orgresearchgate.net To use this compound for pyrazole synthesis, it would first need to be chemically modified to introduce a second carbonyl group at the appropriate position (e.g., at C-8).

Pyrroles: The Paal-Knorr synthesis is a highly effective method that condenses a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comrgmcet.edu.innih.gov

Pyridines: The Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester. fiveable.me Other methods, like the Bohlmann-Rahtz synthesis, also rely on specific precursor structures not directly available from this compound without significant modification. organic-chemistry.org

| Heterocycle | Named Synthesis | Required Dicarbonyl Spacing |

|---|---|---|

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl |

| Pyridine | Hantzsch Synthesis | β-Keto ester (a type of 1,3-dicarbonyl) |

Preparation of Functionalized Derivatives and Analogs

The presence of two distinct and chemically addressable functional groups makes this compound an excellent substrate for creating a library of functionalized C10 derivatives.

Reactions at the Ketone: The carbonyl group can undergo a wide range of classical organic reactions.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) converts the ketone into an alkene, allowing for the introduction of various substituents at the C-10 position and the extension of the carbon chain. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

Reductive Amination: This one-pot reaction converts the ketone into an amine by first forming an imine with ammonia or a primary/secondary amine, followed by in-situ reduction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This provides direct access to ω-amino esters, which are precursors to polyamides and other biologically relevant molecules.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the ketone creates tertiary alcohols, enabling the construction of complex carbon skeletons.

Reactions at the Ester: The ester group can also be selectively transformed.

Amidation: Reaction with amines can convert the ester into a variety of amides.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, yielding a 1,10-diol (after reduction of the ketone as well).

Transesterification: Reaction with a different alcohol under catalytic conditions can exchange the ethyl group for other alkyl or aryl groups, modifying the properties of the molecule.

| Functional Group | Reaction | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Ketone | Wittig Reaction | Ph₃P=CHR | Alkene |

| Ketone | Reductive Amination | NH₃, H₂/Catalyst or NaBH₃CN | Amine |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Ester | Amidation | R₂NH | Amide |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

Role in Materials Science Research

The exploration of functionalized long-chain esters as building blocks for polymers is a significant area of materials science research. The presence of multiple functional groups within a single monomer molecule allows for the synthesis of polymers with tailored properties. This compound, with its terminal ester and ketone functionalities, presents an interesting candidate for such applications.

Monomer Applications in Biodegradable Polymer Synthesis

The synthesis of biodegradable polyesters can be broadly categorized into two main methods: polycondensation and ring-opening polymerization. Polycondensation involves the reaction of difunctional monomers, such as diols and diacids, to form ester linkages with the elimination of a small molecule, like water. Ring-opening polymerization, on the other hand, utilizes cyclic monomers (lactones) that are opened and linked to form a polymer chain.

While the direct application of this compound as a monomer in the synthesis of biodegradable polymers is not extensively documented in publicly available scientific literature, its chemical structure suggests theoretical potential for incorporation into polymer backbones. The ester group could potentially undergo transesterification reactions, allowing it to be integrated into a polyester (B1180765) chain. The ketone group, a point of interest for introducing specific functionalities, could either be preserved in the polymer backbone to enhance degradability or be chemically modified post-polymerization to attach other molecules.

The presence of a ketone group within a polymer chain can introduce points of weakness that are susceptible to degradation through various mechanisms, including photodegradation and enzymatic action. This is a desirable characteristic for creating materials that break down in a controlled manner in the environment.

Environmental Biodegradation Research and Pathways of Ethyl 10 Oxodecanoate

Aerobic Biodegradation Mechanisms in Aquatic and Terrestrial Environments

Aerobic biodegradation, which occurs in the presence of oxygen, is a primary pathway for the breakdown of many organic compounds in the environment. For ethyl 10-oxodecanoate, this process is expected to be initiated by the enzymatic action of a wide range of microorganisms present in soil and water.

The initial and most critical step in the aerobic biodegradation of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in bacteria and fungi. The hydrolysis of the ester linkage yields ethanol (B145695) and 10-oxodecanoic acid. Both of these resulting compounds are generally readily biodegradable.

Following hydrolysis, the two breakdown products enter separate metabolic pathways:

Ethanol: This simple alcohol is rapidly metabolized by a wide variety of microorganisms through oxidation to acetaldehyde (B116499) and then to acetic acid, which subsequently enters the citric acid cycle to be completely mineralized to carbon dioxide and water.

10-Oxodecanoic Acid: The degradation of this medium-chain keto acid is expected to proceed through pathways common for fatty acid and ketone metabolism. One likely pathway is the reduction of the ketone group at the C-10 position to a hydroxyl group, forming 10-hydroxydecanoic acid. This can then undergo further oxidation. An alternative and highly probable pathway is the involvement of β-oxidation. In this process, the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for energy production and biomass synthesis.

While specific studies on this compound are limited, research on similar compounds, such as fatty acid methyl esters (FAME), supports this proposed pathway. Studies have shown that FAMEs are readily biodegradable under aerobic conditions, with the initial step being hydrolysis followed by the β-oxidation of the resulting fatty acid researchgate.net.

Table 1: Postulated Aerobic Biodegradation Pathway of this compound

| Step | Reaction | Intermediate Compounds | Final Products |

| 1 | Ester Hydrolysis | Ethanol, 10-Oxodecanoic Acid | |

| 2a | Ethanol Oxidation | Acetaldehyde, Acetic Acid | Carbon Dioxide, Water |

| 2b | 10-Oxodecanoic Acid Degradation | 10-Hydroxydecanoic Acid, Acetyl-CoA | Carbon Dioxide, Water |

The rate at which this compound biodegrades aerobically is influenced by a variety of environmental factors. Understanding these factors is crucial for predicting its persistence in different ecosystems.

Temperature: Microbial activity is highly dependent on temperature. Generally, warmer temperatures accelerate biodegradation rates up to an optimal point, beyond which enzymatic activity can decrease.

pH: The pH of the soil or water can significantly affect microbial populations and the activity of their enzymes. Most microbial degradation occurs optimally within a pH range of 6 to 8.

Oxygen Availability: As an aerobic process, the availability of oxygen is essential. In environments with low oxygen levels, the rate of aerobic biodegradation will be significantly reduced.

Nutrient Availability: Microorganisms require essential nutrients such as nitrogen and phosphorus for their growth and metabolic activities. A lack of these nutrients can limit the rate of biodegradation.

Microbial Population: The presence of a diverse and adapted microbial community is critical. Environments with a history of exposure to similar organic compounds may exhibit faster degradation rates due to the presence of acclimated microorganisms.

Substrate Concentration: The concentration of this compound can also influence its degradation rate. At very low concentrations, the compound may not be a sufficient energy source to induce the necessary enzymes. Conversely, very high concentrations can be toxic to microorganisms.

Table 2: Influence of Environmental Factors on Aerobic Biodegradation of Esters

| Factor | Effect on Degradation Rate | Optimal Conditions (General) |

| Temperature | Increases with temperature to an optimum | 20-35°C |

| pH | Optimal range for microbial activity | 6.0 - 8.0 |

| Oxygen | Essential for aerobic metabolism | High dissolved oxygen levels |

| Nutrients (N, P) | Limiting if deficient | Balanced C:N:P ratio |

| Microbial Community | Presence of adapted microbes is key | Diverse and active population |

| Substrate Concentration | Can be limiting or inhibitory | Moderate concentrations |

Anaerobic Biodegradation Mechanisms

Anaerobic biodegradation occurs in environments devoid of oxygen, such as deep sediments, waterlogged soils, and anaerobic digesters. The breakdown of organic compounds under these conditions involves different microbial communities and metabolic pathways compared to aerobic degradation.

Similar to the aerobic pathway, the initial step in the anaerobic biodegradation of this compound is the hydrolysis of the ester bond, yielding ethanol and 10-oxodecanoic acid. This hydrolysis can be carried out by a variety of anaerobic and facultative anaerobic bacteria.

The subsequent degradation of the resulting products proceeds as follows:

Ethanol: Under anaerobic conditions, ethanol can be fermented to various products, including acetate (B1210297), hydrogen, and carbon dioxide, by fermentative bacteria. These products can then be utilized by other anaerobic microorganisms, such as methanogens.

10-Oxodecanoic Acid: The anaerobic degradation of long-chain and medium-chain fatty acids typically occurs through the β-oxidation pathway, which is carried out by syntrophic bacteria in cooperation with methanogenic archaea uomus.edu.iq. The fatty acid is broken down into two-carbon acetyl-CoA units. The hydrogen produced during this process is consumed by hydrogenotrophic methanogens, which is crucial for maintaining thermodynamically favorable conditions for the β-oxidation to proceed. The acetyl-CoA is then converted to acetate, which can be used by acetoclastic methanogens to produce methane (B114726) and carbon dioxide. The presence of the keto group in 10-oxodecanoic acid may require an initial reduction to a hydroxyl group before β-oxidation can proceed efficiently.

The identification of intermediates is key to understanding the degradation pathway. For long-chain fatty acids, intermediates of β-oxidation, such as shorter-chain fatty acids, are expected. For instance, in the anaerobic digestion of lipids, the accumulation of long-chain fatty acids can sometimes inhibit the process libretexts.org.

In the case of 10-oxodecanoic acid, potential intermediates of the anaerobic degradation pathway would include:

10-hydroxydecanoic acid: Formed by the reduction of the ketone group.

Octanoic acid, hexanoic acid, and butyric acid: Resulting from successive rounds of β-oxidation.

Acetate and propionate: Key intermediates in anaerobic food webs.

Methane and Carbon Dioxide: The final end products under methanogenic conditions.

Table 3: Postulated Anaerobic Biodegradation Intermediates of this compound

| Initial Substrate | Primary Hydrolysis Products | Intermediates of Fatty Acid Degradation | Final Products (Methanogenesis) |

| This compound | Ethanol, 10-Oxodecanoic Acid | 10-Hydroxydecanoic acid, Octanoic acid, Hexanoic acid, Butyric acid, Acetate, Propionate, H₂, CO₂ | Methane (CH₄), Carbon Dioxide (CO₂) |

Methodologies for Assessing Biodegradability in Environmental Contexts

A variety of standardized methods are available to assess the biodegradability of chemical substances like this compound in different environmental compartments. These methods are crucial for regulatory purposes and for understanding the environmental fate of chemicals.

The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemicals. These tests are tiered, starting with stringent tests for ready biodegradability and moving to more complex simulation tests.

Ready Biodegradability Tests (OECD 301 Series): These tests, such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F), assess whether a substance is likely to undergo rapid and ultimate biodegradation in an aerobic aqueous environment nih.govaropha.com. A positive result in these stringent tests indicates that the substance is not expected to persist in the environment. Fatty acid esters often show good results in these tests epa.gov.

Inherent Biodegradability Tests (OECD 302 Series): If a substance fails a ready biodegradability test, it may be subjected to tests for inherent biodegradability, which use a higher concentration of microorganisms and a longer incubation period to assess the potential for degradation.

Simulation Tests: These tests are designed to simulate the conditions in specific environmental compartments.

OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This test is particularly relevant for compounds that may partition to sediment. It provides information on the rate of degradation in the water and sediment phases and helps to identify major transformation products hplc.euresearchgate.net.

OECD 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test: This test simulates the biodegradation of a chemical in a surface water environment.